2-Boc-2-azabicyclo[2.2.2]octane-1-methanol
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Overview
Description
2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of azabicyclo[2.2.2]octane, featuring a Boc-protected amine group and a methanol moiety. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: : This can be achieved through intramolecular cyclization reactions starting from appropriate di- or tri-functional precursors.
Introduction of the Methanol Group: : The methanol group can be introduced via nucleophilic substitution reactions.
Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the methanol group to a carboxylic acid.
Reduction: : Reduction reactions can reduce the Boc-protected amine group to a primary amine.
Substitution: : Nucleophilic substitution reactions can replace the methanol group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: : Nucleophiles like sodium azide (NaN3) and reagents like sodium hydride (NaH) are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-Boc-2-azabicyclo[2.2.2]octane-1-carboxylic acid .
Reduction: : Formation of 2-Boc-2-azabicyclo[2.2.2]octane-1-amine .
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: : It can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
2-Boc-2-azabicyclo[2.2.2]octane-1-methanol: can be compared with other similar compounds such as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-methanol and 1-azabicyclo[2.2.2]octane-2-cyano . These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups and properties. The presence of the Boc-protected amine group in This compound makes it unique and suitable for specific applications where protection of the amine group is necessary.
List of Similar Compounds
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol
1-azabicyclo[2.2.2]octane-2-cyano
1-Azabicyclo[2.2.2]octane, 4-methyl-
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10-4-6-13(14,9-15)7-5-10/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDCXAASUKNCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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